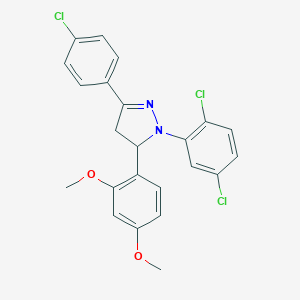![molecular formula C20H16ClN3O2 B391327 N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]pyridine-3-carbohydrazide](/img/structure/B391327.png)
N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]pyridine-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-{2-[(2-chlorobenzyl)oxy]benzylidene}nicotinohydrazide is a chemical compound with the molecular formula C20H16ClN3O2 It is known for its unique structure, which includes a nicotinohydrazide core linked to a benzylidene group through an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-[(2-chlorobenzyl)oxy]benzylidene}nicotinohydrazide typically involves the condensation of 2-chlorobenzyl alcohol with 2-hydroxybenzaldehyde to form the intermediate 2-[(2-chlorobenzyl)oxy]benzaldehyde. This intermediate is then reacted with nicotinohydrazide under reflux conditions in the presence of a suitable solvent, such as ethanol, to yield the final product.
Industrial Production Methods
While specific industrial production methods for N’-{2-[(2-chlorobenzyl)oxy]benzylidene}nicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N’-{2-[(2-chlorobenzyl)oxy]benzylidene}nicotinohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N’-{2-[(2-chlorobenzyl)oxy]benzylidene}nicotinohydrazide has been explored for various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mecanismo De Acción
The mechanism by which N’-{2-[(2-chlorobenzyl)oxy]benzylidene}nicotinohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Nicotinohydrazide derivatives: Compounds with similar nicotinohydrazide cores but different substituents.
Benzylidene derivatives: Compounds with benzylidene groups linked to various cores.
Uniqueness
N’-{2-[(2-chlorobenzyl)oxy]benzylidene}nicotinohydrazide is unique due to its specific combination of a nicotinohydrazide core and a 2-chlorobenzyl ether linkage
Propiedades
Fórmula molecular |
C20H16ClN3O2 |
|---|---|
Peso molecular |
365.8g/mol |
Nombre IUPAC |
N-[(E)-[2-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H16ClN3O2/c21-18-9-3-1-7-17(18)14-26-19-10-4-2-6-15(19)13-23-24-20(25)16-8-5-11-22-12-16/h1-13H,14H2,(H,24,25)/b23-13+ |
Clave InChI |
CDPRBLVJHZVXCH-YDZHTSKRSA-N |
SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C=NNC(=O)C3=CN=CC=C3)Cl |
SMILES isomérico |
C1=CC=C(C(=C1)COC2=CC=CC=C2/C=N/NC(=O)C3=CN=CC=C3)Cl |
SMILES canónico |
C1=CC=C(C(=C1)COC2=CC=CC=C2C=NNC(=O)C3=CN=CC=C3)Cl |
Solubilidad |
0.3 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dichlorobenzaldehyde [6-(3-toluidino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]hydrazone](/img/structure/B391245.png)
![N-(2,4-dichlorophenyl)-N-[3-(trimethylsilyl)-2-propynylidene]amine](/img/structure/B391246.png)
![2-Bromo-6-[({4'-[(3-bromo-2-hydroxy-5-methylbenzylidene)amino]-3,3'-dimethyl[1,1'-biphenyl]-4-yl}imino)methyl]-4-methylphenol](/img/structure/B391252.png)
![3-Nitrobenzaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391253.png)
![2-({[4-(1,3-Benzoxazol-2-yl)-3-hydroxyphenyl]imino}methyl)-6-bromo-4-methylphenol](/img/structure/B391255.png)

![2-Bromo-6-({[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)-4-methylphenol](/img/structure/B391259.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-4-chlorobenzohydrazide](/img/structure/B391261.png)
![(5E)-2-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-5-[(2-nitrophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B391263.png)
![2-Bromo-6-{[(5-chloro-2-hydroxyphenyl)imino]methyl}-4-methylphenol](/img/structure/B391264.png)

![Terephthalaldehyde bis{[4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone}](/img/structure/B391267.png)
![2-Furaldehyde [4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391268.png)
![5-N-[1-(1-adamantyl)ethyl]-6-N-(3,4-dichlorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B391269.png)
